molecular formula C27H34N2O5 B2901072 (S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid CAS No. 88743-98-0

(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

Cat. No.: B2901072
CAS No.: 88743-98-0
M. Wt: 466.578
InChI Key: OLBBXRXTYWLDPL-ZEQRLZLVSA-N
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Description

“(S)-2-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It has a molecular weight of 355.38 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This provides a textual representation of the compound’s structure.

Mechanism of Action

Target of Action

It’s known that fmoc-leu-leu-oh is used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.

Mode of Action

Fmoc-Leu-Leu-OH is a protected form of the amino acid leucine used in peptide synthesis . The Fmoc group is a protecting group used in solid-phase peptide synthesis. It’s rapidly removed by base, allowing for selective incorporation into peptide chains .

Result of Action

The result of Fmoc-Leu-Leu-OH’s action is the synthesis of peptides with specific amino acid sequences . These peptides can then exert their biological effects based on their structure and the proteins they interact with.

Action Environment

The action of Fmoc-Leu-Leu-OH can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to basic conditions, which can lead to its removal and the exposure of the amino acid for peptide bond formation . Therefore, the pH of the environment can significantly influence its efficacy. Additionally, the compound is stable at room temperature , suggesting that temperature is an important factor for its stability.

Biochemical Analysis

Biochemical Properties

Fmoc-leu-leu-OH interacts with various enzymes, proteins, and other biomolecules. It is used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts . The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins.

Cellular Effects

Fmoc-leu-leu-OH influences cell function by modulating the activity of PPARγ, a nuclear receptor that plays a critical role in regulating gene expression, cellular metabolism, and cell signaling pathways . By activating PPARγ, Fmoc-leu-leu-OH can enhance insulin sensitivity, which is crucial for glucose homeostasis in cells .

Molecular Mechanism

At the molecular level, Fmoc-leu-leu-OH exerts its effects through binding interactions with biomolecules, particularly PPARγ . This binding leads to the activation of PPARγ, which in turn influences gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-leu-leu-OH have been observed to be stable over time . The compound exhibits good stability and does not degrade easily, making it suitable for long-term studies on cellular function .

Dosage Effects in Animal Models

The effects of Fmoc-leu-leu-OH in animal models vary with dosage. While specific dosage effects are not mentioned in the available literature, it is known that the compound improves insulin sensitivity, suggesting potential benefits at appropriate dosages .

Metabolic Pathways

Fmoc-leu-leu-OH is involved in the PPARγ signaling pathway . It interacts with PPARγ, influencing metabolic flux and metabolite levels within cells .

Subcellular Localization

Given its role in modulating PPARγ activity, it is likely localized to the nucleus where PPARγ exerts its effects on gene expression .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBBXRXTYWLDPL-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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